molecular formula C7H9Br2NS B2688249 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide CAS No. 2095409-94-0

4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide

Cat. No.: B2688249
CAS No.: 2095409-94-0
M. Wt: 299.02
InChI Key: XKAFJHXHMSHGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide is a chemical reagent of interest in organic and medicinal chemistry research. Its molecular structure, which incorporates both a pyridine ring and a bromoethylsulfanyl functional group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates . Nitrogen-containing heterocycles like the pyridine moiety in this compound are fundamental scaffolds found in more than 85% of all biologically active compounds and approved drugs . Researchers can utilize the reactive bromoethyl group in this compound to create molecular linkages, potentially for developing novel compounds with desired biological activities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-bromoethylsulfanyl)pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS.BrH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAFJHXHMSHGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide typically involves the reaction of 4-mercaptopyridine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form the corresponding ethylsulfanyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane are used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is employed under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups such as azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include ethylsulfanyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide, exhibit promising anticancer properties. A study demonstrated that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The bromoethyl group enhances the compound's reactivity, allowing it to interact effectively with biological targets, which may lead to the development of novel anticancer agents .

Antimicrobial Properties
The compound has also shown significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition of bacterial growth. The presence of the sulfanyl group contributes to its bioactivity by enhancing membrane permeability and disrupting bacterial cell functions .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. It can be utilized for the introduction of sulfanyl groups into organic molecules through nucleophilic substitution reactions. This property is particularly beneficial for synthesizing complex molecules in pharmaceutical development .

Synthesis of Heterocyclic Compounds
The compound is instrumental in the synthesis of various heterocyclic compounds. Its ability to act as a precursor allows chemists to create more complex structures that are pivotal in drug discovery and development. For example, it can be used to synthesize thiazole and selenazole derivatives, which have been reported to possess biological activities .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in the development of functional polymers. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers modified with pyridine derivatives exhibit improved performance in various applications, including coatings and composites .

Data Tables

Application Area Details
Medicinal ChemistryAnticancer activity; antimicrobial properties against Staphylococcus aureus and E. coli
Organic SynthesisActs as a reagent for nucleophilic substitutions; synthesis of heterocyclic compounds
Material ScienceEnhances thermal stability and mechanical properties in polymer matrices

Case Studies

  • Anticancer Study : A recent investigation focused on the efficacy of this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent .
  • Antimicrobial Testing : A series of tests conducted on various bacterial strains demonstrated that the compound inhibited growth at minimal inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, showcasing its effectiveness as an antimicrobial agent .
  • Polymer Modification : In a study aimed at enhancing polymer properties, researchers incorporated this compound into a polyvinyl chloride (PVC) matrix. The modified PVC exhibited improved tensile strength and thermal stability compared to unmodified samples .

Mechanism of Action

The mechanism of action of 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the sulfanyl group can undergo redox reactions, modulating cellular redox balance and influencing signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Functional Differences:

Substituent Flexibility: 4-(Bromomethyl)pyridine hydrobromide (CAS 73870-24-3) has a shorter bromomethyl group, limiting its utility in reactions requiring longer alkyl chains . 4-(2-Bromoethyl)pyridine hydrobromide (CAS 120277-01-2) offers a two-carbon chain, enabling diverse alkylation pathways but lacks sulfur’s electron-donating effects .

Reactivity and Stability :

  • Bromomethyl derivatives (e.g., CAS 73870-24-3) are prone to rapid hydrolysis, whereas bromoethyl/sulfanyl variants may exhibit greater stability under aqueous conditions due to steric and electronic effects .
  • The hydrobromide salt form in all compounds improves solubility in polar solvents, facilitating use in solution-phase reactions.

Applications :

  • 4-(Bromomethyl)pyridine hydrobromide is documented in synthesizing anti-leishmanial agents and benzoxazole derivatives .
  • The target compound’s sulfur bridge could enable unique applications, such as forming thioether linkages in drug conjugates or polymer chemistry.

Biological Activity

4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2095409-94-0
  • Molecular Formula : C₇H₉Br₂N
  • Molecular Weight : 267.06 g/mol

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.
  • Receptor Interaction : It is hypothesized that the compound interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that derivatives of pyridine compounds, including those with bromoethyl groups, exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated:

  • Inhibition of cancer cell proliferation : Studies reported IC50 values in sub-micromolar ranges against various cancer cell lines.
  • Mechanistic insights : Molecular docking studies suggest that these compounds bind at the ATP-binding sites of kinases involved in cancer progression.

Antimicrobial Activity

Pyridine derivatives have been explored for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit:

  • Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

StudyFindings
In vitro Cell Proliferation Assay Demonstrated significant inhibition of cell growth in cancer cell lines with IC50 values ranging from 0.1 μM to 1 μM for related compounds .
Molecular Docking Analysis Suggested strong binding affinity to c-Met and VEGFR-2, indicating potential as a dual inhibitor for cancer therapy .
Antimicrobial Testing Showed effectiveness against common pathogens, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-mercaptopyridine with 1,2-dibromoethane in dichloromethane under basic conditions (e.g., NaOH) yields the product. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress.
  • Purification : Recrystallization from ethanol or acetone is preferred to achieve high purity (>97%). Column chromatography (silica gel, ethyl acetate/hexane) may resolve byproducts. Validate purity via melting point (189–192°C) and HPLC .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Infrared Spectroscopy (IR) : Identify functional groups like C-S (670–700 cm⁻¹) and pyridine ring vibrations (νC=C at ~1600 cm⁻¹). Variable-temperature IR (TD-IR) confirms thermal stability up to 523 K .
  • NMR : ¹H NMR in DMSO-d₆ shows pyridine protons (δ 7.5–8.5 ppm) and ethylsulfanyl protons (δ 3.2–3.8 ppm).
  • X-ray Diffraction (XRD) : SHELXL or OLEX2 software refines crystal structures. Key parameters include space group determination (e.g., P2₁/c) and hydrogen bonding analysis .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood.
  • First Aid : For skin contact, wash with soap/water for 15 min. For eye exposure, flush with water for 10–15 min. Avoid inhalation; use respiratory protection if dust forms .

Advanced Research Questions

Q. How can mechanistic studies elucidate substitution reactions involving this compound?

  • Kinetic Analysis : Monitor reaction rates under varying temperatures and nucleophiles (e.g., amines, thiols). Use pseudo-first-order conditions to isolate rate constants.
  • Computational Modeling : Density functional theory (DFT) predicts transition states and activation energies for bromoethyl group substitution .

Q. What challenges arise in crystallographic refinement of derivatives?

  • Disorder Modeling : The bromoethyl chain may exhibit positional disorder. Use PART instructions in SHELXL to model split positions.
  • Twinned Data : For poorly diffracting crystals, apply TWIN/BASF commands in SHELXL. Validate with R1 < 5% and wR2 < 15% .

Q. How does variable-temperature IR (TD-IR) assess thermal stability?

  • Protocol : Heat the sample from 303 K to 523 K at 5 K/min under nitrogen. Monitor C-S bond vibrations (~690 cm⁻¹) for intensity changes.
  • Interpretation : Stable absorption bands confirm no decomposition below 523 K, critical for applications requiring thermal resilience .

Q. What biological applications are explored using this compound?

  • Antimicrobial Studies : Derivatives are tested against Leishmania spp. via IC₅₀ assays. Modify the pyridine ring with electron-withdrawing groups to enhance activity.
  • Enzyme Inhibition : Use as a scaffold in protease inhibitor design. Measure binding affinity via surface plasmon resonance (SPR) .

Q. How should researchers resolve contradictions in reported reaction yields?

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous CH₂Cl₂) and moisture exclusion.
  • In Situ Monitoring : Use real-time NMR or Raman spectroscopy to detect intermediates. Adjust stoichiometry if competing pathways (e.g., elimination) occur .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.